1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene
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Overview
Description
1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, where a bromine atom is substituted at the first position and a 2-(methoxymethoxy)propan-2-yl group is substituted at the second position
Preparation Methods
The synthesis of 1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene typically involves the bromination of 2-(2-(methoxymethoxy)propan-2-yl)benzene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide would yield 2-(2-(methoxymethoxy)propan-2-yl)phenol .
Scientific Research Applications
1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and forms a sigma complex with the benzene ring. This intermediate can then undergo further reactions depending on the specific conditions and reagents used .
Comparison with Similar Compounds
1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene can be compared with other similar compounds such as:
1-Bromo-2-(propan-2-yl)benzene: This compound lacks the methoxymethoxy group, making it less reactive in certain chemical reactions.
1-Bromo-2-(methoxymethoxy)benzene: This compound lacks the propan-2-yl group, which affects its steric and electronic properties.
2-Propanol, 1-bromo-: This compound has a hydroxyl group instead of a methoxymethoxy group, leading to different reactivity and applications .
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.
Properties
Molecular Formula |
C11H15BrO2 |
---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-bromo-2-[2-(methoxymethoxy)propan-2-yl]benzene |
InChI |
InChI=1S/C11H15BrO2/c1-11(2,14-8-13-3)9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3 |
InChI Key |
IFSSDTVTHHAOJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Br)OCOC |
Origin of Product |
United States |
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